molecular formula C9H7NO B017374 Indole-7-carboxaldehyde CAS No. 1074-88-0

Indole-7-carboxaldehyde

Cat. No. B017374
CAS RN: 1074-88-0
M. Wt: 145.16 g/mol
InChI Key: XQVZDADGTFJAFM-UHFFFAOYSA-N
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Description

Indole-7-carboxaldehyde, also known as 7-Formylindole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C9H7NO and a molecular weight of 145.16 .


Synthesis Analysis

Indole-7-carboxaldehyde is used in an efficient synthesis of fused pyrroloquinolinedicarboxylates from acetylenedicarboxylates and triphenylphosphine . It can also be prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .


Molecular Structure Analysis

The IUPAC Standard InChI for Indole-7-carboxaldehyde is InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H .


Chemical Reactions Analysis

Indole-7-carboxaldehyde is a reactant for the preparation of antiandrogens, antiplatelet agents, and liver X receptor (LXR) agonists . It is also used in the preparation of antagonists of the EP3 receptor for prostaglandin E2 .


Physical And Chemical Properties Analysis

Indole-7-carboxaldehyde has a melting point of 87-91 °C (lit.) . It is also characterized by its SMILES string [H]C(=O)c1cccc2cc[nH]c12 .

Scientific Research Applications

Preparation of Antiandrogens

Indole-7-carboxaldehyde is used as a reactant for the preparation of antiandrogens . Antiandrogens are drugs that block the effects of androgens (male hormones), which can help to treat conditions like prostate cancer.

Preparation of Antiplatelet Agents

This compound is also used in the synthesis of antiplatelet agents . These are medications that decrease platelet aggregation and inhibit thrombus formation, which are crucial in the management of cardiovascular diseases.

Preparation of Liver X Receptor (LXR) Agonists

Indole-7-carboxaldehyde is used in the preparation of liver X receptor (LXR) agonists . LXRs play a key role in the regulation of cholesterol, fatty acid, and glucose homeostasis, and their agonists are being explored for therapeutic use in atherosclerosis, diabetes, and Alzheimer’s disease.

Preparation of Antagonists of the EP3 Receptor for Prostaglandin E2

This compound is used in the preparation of antagonists of the EP3 receptor for prostaglandin E2 . EP3 antagonists have potential therapeutic applications in various conditions, including pain, inflammation, and certain types of cancer.

Preparation of Inhibitors of Glycoprotein Perforin

Indole-7-carboxaldehyde is used in the preparation of inhibitors of glycoprotein perforin . Perforin is a protein that plays a role in the immune response, and its inhibitors could potentially be used in the treatment of autoimmune diseases and certain types of cancer.

Anti-Breast Cancer Agents

Indole scaffolds, such as Indole-7-carboxaldehyde, are well-documented for their biological accessibility and broader therapeutic applications . They have intrinsic effects on cell transduction and proliferation mechanisms in cancer biology . The structural insights of indole compounds in targeting drug-resistant breast cancer have been widely acknowledged .

Mechanism of Action

Target of Action

Indole derivatives, including Indole-7-carboxaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

It is known that indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can lead to various changes in cellular functions and processes.

Pharmacokinetics

It is known that indole derivatives can enter the liver through the circulation for further catalysis and affect liver metabolism and immune response .

Result of Action

The molecular and cellular effects of Indole-7-carboxaldehyde’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, it has been suggested that indole derivatives can maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Action Environment

The action, efficacy, and stability of Indole-7-carboxaldehyde can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the composition of the gut microbiota, therefore, can potentially affect the production and action of Indole-7-carboxaldehyde. Additionally, factors such as pH, temperature, and the presence of other compounds can also influence the stability and efficacy of Indole-7-carboxaldehyde.

Safety and Hazards

Indole-7-carboxaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

While specific future directions for Indole-7-carboxaldehyde are not detailed in the search results, indole compounds in general show good therapeutic prospects . They are widely present in many important alkaloids, as well as in tryptophan and auxins . Their druggability and application in intestinal and liver diseases are areas of ongoing research .

properties

IUPAC Name

1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZDADGTFJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370407
Record name Indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-7-carboxaldehyde

CAS RN

1074-88-0
Record name Indole-7-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-7-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-7-carbaldehyde
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Synthesis routes and methods I

Procedure details

Solid pyridinium dichromate (1.77 g, 5.1 mmol) is added in portions over 3 hours to a stirred solution of 7-indolemethanol (0.5 g, 3.4 mmol) in dichloromethane (50 ml). The mixture is stirred for a further 2 hours then filtered through a pad of Celite filter aid. The filtrate is evaporated and the residue purified by chromatography on silica in ethyl acetate-hexane (1:3)
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 7-bromoindole [Tet. Lett. 30, 2129 (1989)] (12.75 g, 0.065 mole) in dry tetrahydrofuran (230 ml) was cooled in a dry ice-acetone bath and 2.5M n-butyl lithium in hexane (78 ml, 0.195 mole) added dropwise over 1 hour, maintaining the reaction temperature below -60° C. The reaction mixture was stirred for a further 15 minutes at -70° C., then allowed to warm to 5° C. After 30 minutes at 5° C., the reaction was recooled to -70° C. and dimethylformamide (25 ml, 0.325 mole) added dropwise at a rate to maintain the temperature below -65° C. The mixture was allowed to warm to room temperature slowly, then was poured into water and extracted into diethyl ether. The combined dry extracts were washed with brine, dried and evaporated. Recrystallisation from 80°-100° C. petroleum ether with charcoal treatment yielded the product as fawn-coloured crystals.
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Synthesis routes and methods IV

Procedure details

Indole-7 carboxyldehyde (I-1). Ethyl Indole-7 m carboxylate was prepared according to literature procedure {Batcho B. and Leimgruber, K., Org. Syn. Vol IIV, page 34-40). To a solution of methyl 7-indolecarboxylate (13 g, 74.2 mmol) in 250 ml of anhydrous THF was added LiAlH4 (10.9 g, 0.288 mol) in portions, and reaction mixture was heated to reflux for 2 h. After cooling to room temperature, the excess hydride was quenched by addition of water (12 mL), 15% NaOH (12 mL) and water (26 mL). The solids were removed by filtration through a pad of Celite and filtrate was evaporated in vacuo to yield (1H-indol-7-yl)-methanol (10.7 g, 98%). 1HNMR (CDCl3). To a solution of the alcohol, (1H-indol-7-yl)-methanol (8.0 g, 54.3 mmol) in 400 mL of methylene chloride was added activated manganese (IV) oxide (85%, 41.0 g, 0.40 mol), and stirred at ambient temperature for 72 h. After additional of 200 mL of methylene chloride and 400 mL of methanol to the reaction mixture, the whole mixture was filtered through a pad of silica gel to remove solid materials. The filtrate was concentrated to afford a crude product, which was purified by a column chromatography on silica gel to yield 1H-indole-7-carbaldehyde, I-1 (6.55 g, 83%). 1HNMR (CDCl3).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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